N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine
Description
Properties
Molecular Formula |
C23H23N7O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine |
InChI |
InChI=1S/C23H23N7O/c1-31-19-9-5-6-17(16-19)26-23-27-21-20(24-10-11-25-21)22(28-23)30-14-12-29(13-15-30)18-7-3-2-4-8-18/h2-11,16H,12-15H2,1H3,(H,25,26,27,28) |
InChI Key |
ZUJKDHXVGFOXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Stepwise Construction of the Pteridine Core
The pteridine ring is typically assembled via cyclization of pyrimidine precursors. A common approach involves:
-
Nitrosation and cyclization : 4,6-Diamino-2-methylthiopyrimidine undergoes nitrosation with sodium nitrite in acetic acid to form a 5-nitroso intermediate, which is reduced and cyclized with glyoxal to yield the pteridine scaffold.
-
Functionalization : Chlorination at the 4-position using phosphoryl chloride enables subsequent nucleophilic substitution with 4-phenylpiperazine.
Example protocol :
Attachment of the 3-Methoxyphenyl Group
The 2-amino group on the pteridine ring reacts with 3-methoxybenzyl chloride or bromide via Buchwald-Hartwig amination:
Side reactions :
Detailed Synthetic Procedures
Method A: Sequential Functionalization
-
Pteridine core synthesis (Adapted from):
-
4,6-Diamino-2-methylthiopyrimidine → Nitrosation → Reduction → Cyclization → 4-Chloropteridin-2-amine (57% yield).
-
-
Piperazine coupling :
-
Methoxyphenyl introduction :
Reaction table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaNO₂, AcOH | 10–15°C, 2 h | 57% |
| 2 | 4-Phenylpiperazine, EtOH | Reflux, 24 h | 68% |
| 3 | 3-Methoxybenzyl bromide, Pd(OAc)₂ | 110°C, 12 h | 72% |
Method B: One-Pot Coupling
A streamlined approach condenses steps 2 and 3:
-
Simultaneous substitution : 4-Chloropteridin-2-amine reacts with 4-phenylpiperazine and 3-methoxyaniline in dimethylacetamide at 120°C for 48 h (55% yield).
-
Advantage : Reduced purification steps; Disadvantage : Lower yield due to competing reactions.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Catalysis
-
Buchwald-Hartwig amination : Optimal at 110°C with Pd(OAc)₂/Xantphos (turnover number > 500).
-
Side product formation : Temperatures > 120°C promote debenzylation of the methoxy group.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
-
Confirms planarity of the pteridine ring and equatorial orientation of the 4-phenylpiperazine group.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to an amine or alcohol derivative.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research has indicated that derivatives of pteridine compounds, including N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine, exhibit significant antitumor properties. Studies involving molecular docking have shown promising results in inhibiting protein tyrosine kinases, which are critical targets in cancer therapy .
- Antimicrobial Properties :
-
CNS Activity :
- Given the presence of the phenylpiperazine group, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which could lead to developments in antidepressant or anxiolytic medications .
Case Study 1: Antitumor Efficacy
A study published in 2020 demonstrated the antitumor efficacy of pteridine derivatives through in vitro assays. The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. Molecular docking studies revealed that it binds effectively to the active sites of target proteins involved in tumor growth .
Case Study 2: Antimicrobial Testing
In another study, this compound was subjected to antimicrobial susceptibility testing against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against several pathogens, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine would depend on its specific biological target. Generally, compounds of this class might interact with enzymes or receptors, modulating their activity. The pteridine core could be involved in binding to active sites, while the piperazine moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Pteridine vs. Pyridine/Pyrimidine Derivatives
- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Shares the pteridine core and 4-phenylpiperazine group but substitutes the 3-methoxyphenyl with a 2,4-dimethylphenyl group.
- Pyridine Sulfonamide Derivatives (): Replace the pteridine core with pyridine sulfonamide. These compounds exhibit lower molecular weights (e.g., C₁₈H₁₈ClN₅O₂S for Compound 16) and altered electronic properties due to the sulfonamide group, which may reduce CNS penetration compared to the amine in the target compound .
Substituent Variations on the Aromatic Ring
Methoxy vs. Halogen/Electron-Withdrawing Groups
- N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 16, ): Features a 4-chlorophenyl group. The electron-withdrawing chlorine atom may decrease electron density on the aromatic ring, reducing π-π stacking interactions with receptors compared to the electron-donating methoxy group in the target compound .
- Trifluoromethyl-Substituted Piperazines (): Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine incorporate trifluoromethyl groups, enhancing metabolic stability but increasing hydrophobicity. The target compound’s methoxy group balances polarity and bioavailability better .
Piperazine Ring Modifications
Phenylpiperazine vs. Morpholine Derivatives
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine (): Replaces phenylpiperazine with morpholine. The phenylpiperazine in the target compound offers better receptor engagement in CNS targets .
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Monohydrate (): Substitutes the pteridine core with pyridine and adds a 2-methoxyphenyl group on piperazine. This modification retains serotonin receptor affinity but alters pharmacokinetics due to the ethyl linker .
Structural and Pharmacological Data Table
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The phenylpiperazine group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier crossing compared to morpholine derivatives (logP ~2.0) .
- Metabolic Stability : Methoxy groups are susceptible to demethylation, but the 3-position may confer slower metabolism compared to para-substituted analogues .
Biological Activity
N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine is a complex organic compound belonging to the pteridine family, which is characterized by its unique structural features and potential pharmacological applications. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C23H24N6O, with a molecular weight of approximately 412.5 g/mol. The structural components include:
- Pteridine core : A bicyclic structure that plays a crucial role in the biological activity.
- 3-Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- 4-Phenylpiperazine moiety : Known for its importance in modulating neurotransmitter systems, particularly in the central nervous system (CNS) .
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with pteridine structures have shown promise in inhibiting various cancer cell lines, including breast, renal, and CNS cancers. The mechanism of action often involves the inhibition of key kinases associated with tumor growth and proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 10.47 | |
| Compound B | CNS Cancer | 7.24 | |
| Compound C | Renal Cancer | 14.12 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit several protein kinases that are critical in the signaling pathways of cancer cells. This includes inhibition profiles similar to established drugs like erlotinib against EGFR-TK and PLX4032 against B-RAF kinase .
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which could influence mood and behavior, making it a candidate for CNS-related applications .
Case Studies
Several case studies have highlighted the efficacy of pteridine derivatives in preclinical models:
- Case Study 1 : A study evaluated the antitumor effects of various pteridine derivatives, including this compound, showing significant growth inhibition in melanoma cell lines through targeted kinase inhibition .
- Case Study 2 : Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of kinases, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
